2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
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Overview
Description
2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, featuring a methoxy group on the benzene ring and a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-methoxybenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyamphetamine: A structural analog with similar pharmacological properties.
2-Methoxyphenylacetone: Another related compound with different functional groups.
2-Methoxybenzylamine: The precursor used in the synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-5-3-4-6-11(10)14-2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
VKDVUCIVYWSYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
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